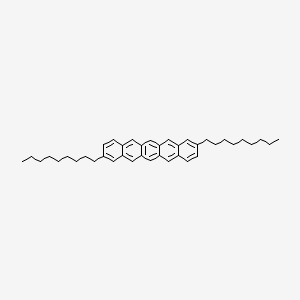
2,9-Dinonylpentacene
Cat. No. B8527085
Key on ui cas rn:
503603-28-9
M. Wt: 530.8 g/mol
InChI Key: VWNWJONOGVHTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06974877B2
Procedure details


A mixture of 20 grams of 7,14-dihydro-3,10-dinonylpentacene-5,12-dione and 400 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 11.4 grams of sodium borohydride and stirring was continued at 60° C. for 18 hours. The resulting mixture was cooled to room temperature, 3.0 grams of sodium borohydride was added, and stirring was continued for 16 hours at room temperature. To the resulting mixture was added 170 mL of acetic acid, and the mixture was heated at 60° C. for one hour. To this mixture was added 120 mL of concentrated hydrochloric acid and heating was continued at 60° C. for one hour. The resulting mixture was cooled to room temperature and the resulting solid was collected by filtration and dried to give 2,9-dinonylpentacene.
Name
7,14-dihydro-3,10-dinonylpentacene-5,12-dione
Quantity
20 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:10]1[CH:11]=[CH:12][C:13]2[CH2:14][C:15]3[C:28]([C:29](=O)[C:30]=2[CH:31]=1)=[CH:27][C:26]1[CH2:25][C:24]2[C:19](=[CH:20][C:21]([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])=[CH:22][CH:23]=2)[C:18](=O)[C:17]=1[CH:16]=3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>COCCOCCOC>[CH2:33]([C:21]1[CH:22]=[CH:23][C:24]2[C:19](=[CH:18][C:17]3[C:26]([CH:25]=2)=[CH:27][C:28]2[C:15](=[CH:14][C:13]4[C:30]([CH:29]=2)=[CH:31][C:10]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[CH:11][CH:12]=4)[CH:16]=3)[CH:20]=1)[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41]
|
Inputs


Step One
|
Name
|
7,14-dihydro-3,10-dinonylpentacene-5,12-dione
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)C=1C=CC=2CC3=CC=4C(C5=CC(=CC=C5CC4C=C3C(C2C1)=O)CCCCCCCCC)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen for 15 minutes
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was added 11.4 grams of sodium borohydride
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
3.0 grams of sodium borohydride was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 16 hours at room temperature
|
|
Duration
|
16 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting mixture was added 170 mL of acetic acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 60° C. for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added 120 mL of concentrated hydrochloric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at 60° C. for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
